molecular formula C19H14ClN5O2 B2739145 N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034542-61-3

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2739145
CAS RN: 2034542-61-3
M. Wt: 379.8
InChI Key: BNVATTRMRRQQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, commonly known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a pyrimidine-based ligand that has been used in the separation and extraction of actinides and lanthanides from nuclear waste. In recent years, CMPO has gained attention for its potential use as a therapeutic agent due to its ability to selectively target cancer cells.

Scientific Research Applications

Antifungal Applications

A study focused on derivatives of 4-methoxy-N,N-dimethylpyrimidin, including those with a structure similar to N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, found antifungal properties against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This suggests potential applications in antifungal therapy or agriculture.

Anticancer Potential

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share structural similarities with the compound , revealed potential anticancer properties (Ghani & Mansour, 2011). These findings open avenues for the development of new anticancer drugs.

Biochemical Research

The synthesis and evaluation of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which has structural similarities, suggest applications in biochemical research, particularly in the synthesis of nitrogen heterocyclic compounds (Farouk et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, imply potential for the synthesis of new chemical entities with diverse biological activities (Titi et al., 2020).

Imaging Applications in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a compound with structural elements similar to the compound , indicates potential for imaging applications in Parkinson's disease (Wang et al., 2017).

Antioxidant Activity

A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed significant antioxidant activity, suggesting similar potential for derivatives of N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Kotaiah et al., 2012).

Antimicrobial Applications

Synthesis and screening of 1,2,4-Triazole derivatives, structurally related to the target compound, have shown antimicrobial activities, indicating possible use in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-inflammatory and Anti-cancer Activities

A study on the synthesis of pyrazolo[1, 5-a]pyrimidine analogs in the presence of KHSO4 in aqueous media assisted by ultrasound demonstrated promising anti-inflammatory and anti-cancer activities, hinting at similar potentials for related compounds (Kaping et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-26-16-8-7-13(9-15(16)20)23-18-14(10-21-11-22-18)19-24-17(25-27-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVATTRMRRQQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.